5-Fluoro-4-(trifluoromethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring. This compound is known for its potent chelating abilities and biological activities . It has significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Fluoro-4-(trifluoromethyl)picolinic acid involves the carboxylation reaction of 2-bromo-5-(trifluoromethyl)-pyridine with butyllithium . This method is commonly used in laboratory settings due to its efficiency and reliability.
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium for carboxylation, sodium chlorite for oxidation, and various reducing agents for reduction reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
5-Fluoro-4-(trifluoromethyl)picolinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(trifluoromethyl)picolinic acid involves its ability to chelate metal ions. This chelation process can influence various biological pathways and molecular targets, including enzymes and receptors that require metal ions for their activity . The compound’s unique structure allows it to form stable complexes, which can modulate the activity of these molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)picolinic acid: Similar in structure but lacks the fluorine atom at the 4-position.
4-Fluoro-5-(trifluoromethyl)picolinic acid: Similar but with the fluorine and trifluoromethyl groups in different positions.
5-Fluoro-2-picolinic acid: Lacks the trifluoromethyl group.
Uniqueness
5-Fluoro-4-(trifluoromethyl)picolinic acid is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring. This combination enhances its chelating abilities and biological activities, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-2-12-5(6(13)14)1-3(4)7(9,10)11/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWQPQIXAPOEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.